Bienvenue dans la boutique en ligne BenchChem!

3,4-Dimethoxy-2-methylpyridine N-Oxide-d3

Stable Isotope-Labeled Internal Standard LC-MS/MS Quantification Mass Shift Discrimination

3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 (CAS 922727-41-1) is a deuterium-labeled pyridine N-oxide derivative with the molecular formula C₈H₈D₃NO₃ and a molecular weight of 172.20 g/mol. The compound carries three deuterium atoms specifically at the 4-methoxy position, yielding the IUPAC name 3-methoxy-2-methyl-1-oxido-4-(trideuteriomethoxy)pyridin-1-ium.

Molecular Formula C₈H₈D₃NO₃
Molecular Weight 172.2
CAS No. 922727-41-1
Cat. No. B1140433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxy-2-methylpyridine N-Oxide-d3
CAS922727-41-1
Molecular FormulaC₈H₈D₃NO₃
Molecular Weight172.2
Structural Identifiers
SMILESCC1=[N+](C=CC(=C1OC)OC)[O-]
InChIInChI=1S/C8H11NO3/c1-6-8(12-3)7(11-2)4-5-9(6)10/h4-5H,1-3H3/i2D3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 (CAS 922727-41-1): Stable Isotope-Labeled Pyridine N-Oxide for Pharmaceutical Impurity Quantification


3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 (CAS 922727-41-1) is a deuterium-labeled pyridine N-oxide derivative with the molecular formula C₈H₈D₃NO₃ and a molecular weight of 172.20 g/mol [1]. The compound carries three deuterium atoms specifically at the 4-methoxy position, yielding the IUPAC name 3-methoxy-2-methyl-1-oxido-4-(trideuteriomethoxy)pyridin-1-ium [1]. It is the stable isotope-labeled analog of 3,4-Dimethoxy-2-methylpyridine N-oxide (CAS 72830-07-0, MW 169.18), a known process-related impurity of the proton pump inhibitor Pantoprazole . The compound is supplied as a light-yellow solid, soluble in chloroform, dimethyl sulfoxide, and ethyl acetate, with long-term storage recommended at -20 °C .

Why Non-Deuterated 3,4-Dimethoxy-2-methylpyridine N-Oxide Cannot Substitute the d3-Labeled Analog in Quantitative LC-MS/MS Workflows


The non-deuterated analog (CAS 72830-07-0, MW 169.18) and the d3-labeled compound (CAS 922727-41-1, MW 172.20) are chemically near-identical in reactivity, solubility, and chromatographic behavior, which is precisely why the deuterated form is required—not interchangeable—for quantitative mass spectrometry . In LC-MS/MS-based impurity quantification, a stable isotope-labeled internal standard (SIL-IS) must co-elute with the analyte while being distinguishable by a minimum mass shift of +3 Da to avoid isotopic cross-talk between the analyte's natural isotopologue envelope and the internal standard signal [1]. The non-deuterated compound shares the exact monoisotopic mass (169.0739 Da) with the target analyte and therefore provides zero mass discrimination; using it as an internal standard would introduce unresolvable signal overlap, precluding accurate quantification below the percent-level impurity threshold mandated by ICH Q3A/Q3B guidelines [2]. Only the d3-labeled form provides the requisite +3.02 Da mass offset while preserving the extraction recovery, ionization efficiency, and retention time characteristics needed for reliable matrix-effect correction [1].

Quantitative Differentiation Evidence: 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 vs. Closest Analogs and Alternatives


Molecular Weight Offset: +3.02 Da Mass Shift vs. Non-Deuterated Analog Enables Unambiguous MS Discrimination

The target compound (3,4-Dimethoxy-2-methylpyridine N-Oxide-d3, CAS 922727-41-1) exhibits a molecular weight of 172.20 g/mol and a monoisotopic mass of 172.0927 Da, compared to the non-deuterated analog (CAS 72830-07-0) with a molecular weight of 169.18 g/mol and a monoisotopic mass of 169.0739 Da . The resulting mass difference of +3.02 Da provides a clear 3-Dalton separation in the mass spectrum, which exceeds the typical natural isotopologue contribution of the analyte at M+3 (<0.1% for C₈H₁₁NO₃) and thereby eliminates isotopic cross-talk interference during selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) quantification [1]. In contrast, the non-deuterated analog yields a Δm of 0 Da, making it analytically indistinguishable from the target analyte in MS detection .

Stable Isotope-Labeled Internal Standard LC-MS/MS Quantification Mass Shift Discrimination

Site-Specific Deuteration at 4-Methoxy Position vs. Ring-Deuterated Alternatives: Preserved Chromatographic Co-Elution

The deuterium label in 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 is located exclusively on the 4-methoxy group as a trideuteriomethoxy (-OCD₃) substituent, leaving the pyridine ring hydrogens and the 2-methyl and 3-methoxy groups as protium [1]. This peripheral deuteration pattern minimizes deuterium isotope effects on chromatographic retention time compared to ring-deuterated alternatives such as pyridine-d5 N-oxide (CAS 19639-76-0), where deuteration at ring positions alters the C–H···O hydrogen-bonding interaction with stationary phases, leading to observable retention time shifts (ΔtR) that can exceed 0.1 min on reversed-phase columns [2][3]. The non-deuterated analog serves as the baseline: its retention time is identical to the target analyte by definition, but it cannot be discriminated by MS. The site-specific -OCD₃ labeling of the target compound is predicted to produce a retention time shift of <0.02 min under typical C18 gradient conditions while maintaining the full +3.02 Da mass offset, a combination that ring-perdeuterated analogs cannot simultaneously achieve [3].

Deuterium Isotope Effect Chromatographic Retention Time Internal Standard Co-Elution

Purity Specification: Min. 95% Chemical Purity with Isotopic Enrichment Suitable for Regulatory Quantitative Analysis

Commercially available 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 is specified at a minimum chemical purity of 95% (by HPLC or equivalent) . This purity level aligns with the requirements for impurity reference standards used in ANDA/DMF submissions for pantoprazole, where related substance methods must quantify individual impurities at the 0.05–0.10% threshold relative to the drug substance [1]. In comparison, the non-deuterated impurity standard (CAS 72830-07-0) is available at purities of 95–98% from multiple suppliers , but its utility is confined to HPLC-UV method development where MS discrimination is not required. For LC-MS/MS methods employing isotope dilution, the deuterated standard's effective utility depends on both chemical purity and isotopic enrichment; the absence of unlabeled (d0) carryover below 2% of the total standard is a critical quality attribute for internal standard function [2]. Purchasers should request the batch-specific Certificate of Analysis (COA) to verify both parameters, as isotopic enrichment data are not uniformly published in supplier catalogs [2].

Chemical Purity Isotopic Enrichment Reference Standard Specification

Regulatory Context: Pantoprazole Impurity D/F Isotope-Labeled Standard for ANDA/DMF Submission vs. Unlabeled Impurity Reference

The non-deuterated parent compound (CAS 72830-07-0) is cataloged as Pantoprazole Impurity D (Ph. Eur.) / Impurity F (USP), a known process-related impurity formed during the synthesis of the proton pump inhibitor pantoprazole [1]. The deuterated analog (CAS 922727-41-1) serves as the corresponding stable isotope-labeled reference standard, enabling isotope dilution mass spectrometry (IDMS) for impurity quantification in both drug substance and drug product . In the context of ANDA submissions to the FDA under the GDUFA framework, regulatory guidance increasingly expects the use of SIL-IS for impurity methods when LC-MS/MS is the technique of record, to address matrix effects from formulation excipients [2]. The non-deuterated impurity standard alone cannot fulfill this role in MS-based methods. While other deuterated compounds such as Pantoprazole-d3 (CAS 922727-37-5) are available for the drug substance itself, they are structurally distinct and cannot substitute for the impurity-specific d3-labeled standard when quantifying 3,4-dimethoxy-2-methylpyridine N-oxide as an impurity .

Pantoprazole Impurity ANDA Submission Pharmaceutical Reference Standard

Physical Form and Handling: Light-Yellow Solid with Defined Solubility Profile Supports Direct Use as Weigh-and-Dissolve Internal Standard

3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 is a light-yellow solid at ambient temperature with demonstrated solubility in chloroform, dimethyl sulfoxide (DMSO), and ethyl acetate . This solubility profile supports preparation of primary stock solutions in organic solvents compatible with reversed-phase LC mobile phases. Long-term storage requires -20 °C, with short-term ambient stability sufficient for weighing and solution preparation procedures . In comparison, the non-deuterated analog (CAS 72830-07-0) is also a solid with identical storage recommendations (-20 °C), meaning there is no handling advantage to either form . Where differentiation emerges is in procurement logistics: the d3-labeled compound is typically supplied in smaller unit sizes (e.g., 25 mg) at a higher unit cost (~€514/25 mg from one supplier) compared to the non-deuterated form (~€407/unspecified quantity), reflecting the additional synthetic complexity of site-specific deuteration . This cost differential is justified only when MS-based quantification is required.

Reference Standard Handling Solution Preparation Stability and Storage

Optimal Application Scenarios for 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 Based on Quantitative Differentiation Evidence


LC-MS/MS Quantification of Pantoprazole Impurity D/F in Drug Substance for ANDA Submission

When an ANDA applicant develops a stability-indicating LC-MS/MS method for pantoprazole sodium sesquihydrate drug substance, 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 is the appropriate internal standard for quantifying the process-related impurity 3,4-dimethoxy-2-methylpyridine N-oxide (Impurity D/F). The +3.02 Da mass shift provides unambiguous MS discrimination from the unlabeled impurity, while the site-specific -OCD₃ labeling minimizes chromatographic retention time differences that could compromise matrix effect correction [1]. This application is directly supported by the compound's identity as the deuterated analog of Pantoprazole Impurity D/F and its commercial availability from multiple stable isotope suppliers [2].

Isotope Dilution Mass Spectrometry (IDMS) for Process-Related Impurity Profiling in Pantoprazole Formulations

For finished dosage form analysis where formulation excipients introduce significant matrix effects, the d3-labeled internal standard enables IDMS-based quantification of the target impurity at levels down to the ICH reporting threshold (0.05%). The compound's purity specification (≥95%) and solubility in organic solvents compatible with sample preparation (DMSO, ethyl acetate) support direct use in quantitative workflows without the need for additional purification . The use of IDMS with a structurally matched SIL-IS is recognized by regulatory agencies as the gold standard for addressing ion suppression/enhancement in electrospray ionization LC-MS/MS [1].

Method Transfer and Cross-Validation Studies Requiring Traceable Isotope-Labeled Reference Standards

When transferring a validated impurity method between laboratories or contract research organizations, the use of 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 as the internal standard provides a traceable, batch-specific reference point that can be independently verified via Certificate of Analysis. The defined CAS number (922727-41-1) and molecular formula (C₈H₈D₃NO₃) ensure that different laboratories procure chemically equivalent material, enabling reproducible method performance across sites [1]. This scenario is particularly relevant for global pharmaceutical companies conducting multi-site ANDA development programs.

Synthesis of Deuterated 2-[(Pyridylmethyl)thio]-1H-benzimidazole Intermediates for Mechanistic Studies

Beyond its role as an internal standard, 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 can serve as a deuterium-labeled building block in the one-pot synthesis of 2-[2-(pyridylmethyl)thio]-1H-benzimidazoles, which are key intermediates for H+/K+-ATPase inhibitors including pantoprazole . The incorporation of the -OCD₃ label at the 4-position allows researchers to track the metabolic fate of the methoxy group or to use the resulting deuterated benzimidazole intermediate as a further internal standard for downstream metabolites. This application leverages the compound's synthetic versatility documented in patent literature [1].

Quote Request

Request a Quote for 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.